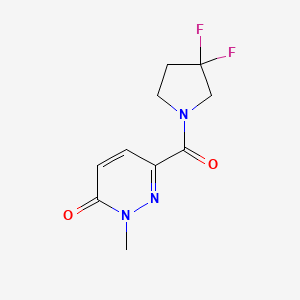
6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking A study by Flefel et al. (2018) focused on synthesizing a series of novel pyridine derivatives, aiming to explore their antimicrobial and antioxidant activities. While the specific compound was not directly synthesized, the methodologies used in creating similar pyridine-based compounds offer insights into potential synthetic pathways and applications in drug discovery, particularly in targeting protein interactions through molecular docking studies (E. M. Flefel et al., 2018).
Crystal Structure Analysis In another research by Jeon et al. (2015), the crystal structure of pymetrozine, a compound sharing a pyridine core similar to the one of interest, was analyzed. This study's findings contribute to the understanding of how structural variations in pyridine derivatives can influence their physical properties and interactions, which is crucial for designing compounds with desired biological activities (Youngeun Jeon et al., 2015).
Inhibitors of Biological Processes Research conducted by Latli et al. (2017) focused on developing inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme, a critical target for type-2 diabetes treatment. Although not directly related to the specific compound, this study exemplifies how pyridine derivatives are crucial in medicinal chemistry for their role in modulating enzymatic activity, highlighting potential application areas for similar compounds (B. Latli et al., 2017).
Metal-Assisted Electrocyclic Reactions A notable study by Pal et al. (2000) demonstrated the metal-assisted electrocyclic reaction in a CN–NC–CN system, showcasing the versatility of pyridine derivatives in forming complex structures through metal coordination. This research opens avenues for utilizing similar compounds in catalysis and the development of coordination complexes (P. K. Pal et al., 2000).
Regioselective Nucleophilic Substitution The work of Schlosser et al. (2005) on regioselective nucleophilic substitution in halopyridines demonstrates the strategic manipulation of pyridine derivatives for synthetic chemistry applications. This study's approach to controlling reaction sites on the pyridine ring can be instrumental in the functionalization of compounds like 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (M. Schlosser et al., 2005).
Eigenschaften
IUPAC Name |
6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O2/c1-14-8(16)3-2-7(13-14)9(17)15-5-4-10(11,12)6-15/h2-3H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIGOYGVNRMGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
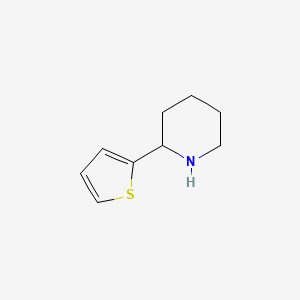
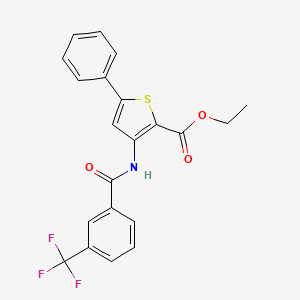

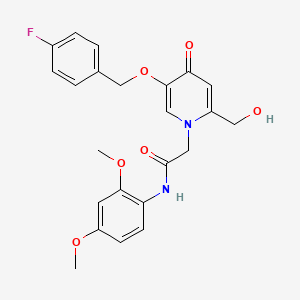

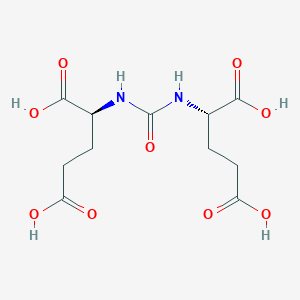


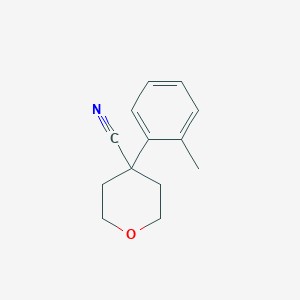
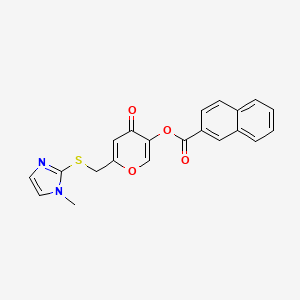
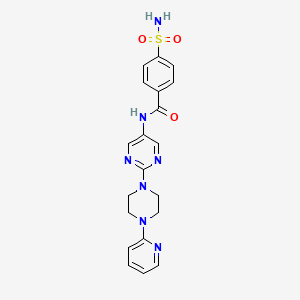
![4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2822861.png)
![N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2822862.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2822864.png)
